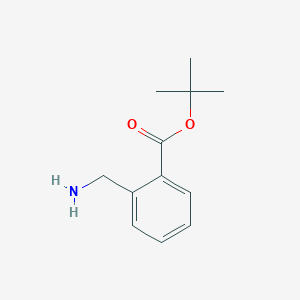

Tert-butyl 2-(aminomethyl)benzoate

Description

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDFOBAKMGVHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of Tert Butyl 2 Aminomethyl Benzoate

Direct Esterification and Amine Functionalization Approaches

The synthesis of tert-butyl 2-(aminomethyl)benzoate can be approached from two primary retrosynthetic directions: forming the ester from a carboxylic acid precursor or introducing the aminomethyl group onto a pre-formed benzoate (B1203000) scaffold.

Esterification via Carboxylic Acid Precursors

The most direct route involves the esterification of 2-(aminomethyl)benzoic acid. However, the presence of both a carboxylic acid and a primary amine in the same molecule presents a challenge, as the nucleophilic amine can interfere with the esterification reaction. To circumvent this, the amino group is typically protected before the esterification step.

Commonly, the starting material is 2-(aminomethyl)benzoic acid hydrochloride. sigmaaldrich.com The synthesis proceeds by first protecting the amine, often as a carbamate (B1207046), followed by the esterification of the carboxylic acid. One general method for forming tert-butyl esters involves the reaction of the carboxylic acid with an excess of tert-butyl acetoacetate (B1235776) and an acid catalyst. researchgate.net Another approach is the reaction with t-butanol in the presence of anhydrous magnesium sulfate (B86663) and a catalytic amount of sulfuric acid. researchgate.net More modern methods include the direct treatment of free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which can directly afford tert-butyl esters with free amino groups in high yields. researchgate.netorganic-chemistry.org

A plausible synthetic sequence would involve:

Protection of the amino group of 2-(aminomethyl)benzoic acid.

Esterification of the resulting N-protected carboxylic acid to form the tert-butyl ester.

Deprotection of the amino group to yield the final product.

Aminomethylation Strategies on Benzoate Scaffolds

An alternative strategy involves the introduction of the aminomethyl group onto a tert-butyl benzoate ring. This can be achieved through various aminomethylation reactions. The Mannich reaction, for example, is a classic method for the aminomethylation of acidic C-H bonds. While a direct application to tert-butyl benzoate is not extensively documented, analogous reactions on similar phenolic structures have been reported. For instance, the Mannich-type aminomethylation of m-tert-butylphenol with secondary amines and formalin proceeds in high yields. kyushu-u.ac.jp

This route is generally less common for this specific target, as controlling the regioselectivity to achieve ortho-substitution on the benzoate ring can be challenging.

Protecting Group Chemistry in Synthesis of Tert-butyl 2-(aminomethyl)benzoate

The strategic use of protecting groups is fundamental to the successful synthesis of tert-butyl 2-(aminomethyl)benzoate, preventing unwanted side reactions of the carboxylic acid and amine functionalities. libretexts.org

Utilization of Tert-butyl Ester as a Carboxylic Acid Protecting Group

The tert-butyl ester serves as an effective protecting group for the carboxylic acid functionality. organic-chemistry.orglibretexts.org Its utility stems from its stability under a wide range of reaction conditions, particularly those that are basic or nucleophilic. organic-chemistry.org This stability allows for chemical modifications on other parts of the molecule without affecting the ester.

Deprotection, or cleavage, of the tert-butyl ester is typically achieved under acidic conditions. libretexts.org The reaction proceeds through a mechanism involving the formation of a stable tertiary carbocation (isobutylene). Reagents commonly used for this purpose include trifluoroacetic acid (TFA), often in a solvent like dichloromethane, or aqueous phosphoric acid. organic-chemistry.orgrsc.org The mild conditions required for its removal make the tert-butyl ester a valuable protecting group in multi-step synthesis. organic-chemistry.org

Selective Amine Protection and Deprotection Strategies

Given the nucleophilic and basic nature of the primary amine, its protection is essential during many synthetic steps, particularly esterification. libretexts.org The most common way to protect an amino group is by converting it to a carbamate. organic-chemistry.orgwikipedia.org

Tert-butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is removed under acidic conditions, such as with TFA. masterorganicchemistry.com It is a common choice but its removal conditions are the same as those for the tert-butyl ester, which requires careful planning if selective deprotection is needed. masterorganicchemistry.com

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). wikipedia.orgmasterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acid but is cleaved under mild basic conditions, typically using a secondary amine like piperidine. organic-chemistry.orgwikipedia.org

The ability to remove one protecting group without affecting another is known as an orthogonal protection strategy. wikipedia.orgmasterorganicchemistry.com For the synthesis of tert-butyl 2-(aminomethyl)benzoate, a typical orthogonal approach would be to protect the amine with a Cbz or Fmoc group. This allows the tert-butyl ester to be formed and remain intact while the amine is deprotected under different conditions (hydrogenolysis for Cbz, base for Fmoc).

Catalytic and Stereoselective Synthesis Routes

While tert-butyl 2-(aminomethyl)benzoate is an achiral molecule, catalytic methods play a significant role in the synthesis of its precursors and related compounds. For example, the synthesis of the closely related intermediate, tert-butyl 2-aminobenzoate, is achieved by the catalytic hydrogenation of tert-butyl 2-nitrobenzoate (B253500) over a palladium-on-carbon catalyst. prepchem.com This reaction efficiently and selectively reduces the nitro group to a primary amine.

Stereoselective synthesis would become relevant if a chiral center were introduced into the molecule. In modern organic synthesis, enzymes and chiral catalysts are often employed to achieve high levels of stereoselectivity. mdpi.com For instance, alcohol dehydrogenases are used for the stereoselective reduction of ketones, and other enzymes can perform regio- and stereoselective oxidations of amino acids. mdpi.com While no specific stereoselective routes for derivatives of tert-butyl 2-(aminomethyl)benzoate are prominently reported, these catalytic principles are broadly applicable in the synthesis of more complex, chiral molecules where such a scaffold might be incorporated.

Metal-Catalyzed Transformations in Benzoate Derivatives

The introduction of the aminomethyl group onto the benzoate scaffold can be efficiently achieved through various metal-catalyzed reactions. These methods offer significant advantages in terms of selectivity and efficiency over traditional synthetic routes.

One of the most common and direct routes involves the catalytic hydrogenation of a nitro-substituted precursor, tert-butyl 2-nitrobenzoate. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is typically carried out in a protic solvent like methanol (B129727) under a hydrogen atmosphere at room temperature. prepchem.com The palladium catalyst facilitates the reduction of the nitro group to an amine without affecting the tert-butyl ester functionality.

Beyond simple hydrogenation, other transition metals like ruthenium and rhodium have been explored for more complex transformations on benzoate derivatives and related structures. For instance, ruthenium catalysts have been successfully employed for the ortho-arylation of benzoic acids. nih.gov This type of C-H activation, directed by the carboxyl group, allows for the introduction of aryl substituents at the position ortho to the carboxylate. While not a direct synthesis of the aminomethyl group, this methodology highlights the potential of ruthenium catalysis in modifying the benzoate ring structure, which could be a key step in a multi-step synthesis.

Rhodium catalysts have also shown promise in C-H activation reactions of benzamides, which are structurally similar to benzoate esters. nih.gov These catalysts can direct the addition of the benzamide (B126) C-H bond to imines, forming branched amines. This demonstrates the capability of rhodium complexes to functionalize the aromatic ring at the ortho position, a strategy that could be adapted for the synthesis of tert-butyl 2-(aminomethyl)benzoate precursors.

Furthermore, palladium catalysis extends to the formation of other nitrogen-containing heterocycles from aniline (B41778) derivatives, which can be precursors to the target molecule. For example, palladium-catalyzed tandem reactions of 2-chloroanilines with dithiocarbamates have been used to synthesize 2-aminobenzothiazoles. organic-chemistry.org Such methodologies showcase the versatility of palladium catalysts in C-N bond formation reactions.

A summary of representative metal-catalyzed transformations relevant to the synthesis of aminobenzoate derivatives is presented in the table below.

| Catalyst | Substrate | Reagent | Product | Solvent | Temperature | Yield |

| Palladium on Carbon | tert-Butyl 2-nitrobenzoate | H₂ | tert-Butyl 2-aminobenzoate | Methanol | Room Temp. | High |

| Ruthenium-phosphine complex | Benzoic Acid | Arylthianthrenium Salt | ortho-Arylbenzoic Acid | Not specified | Not specified | High |

| Rhodium complex | Benzamide | N-sulfonyl aldimine | Branched Amine | Not specified | Not specified | High |

| Pd(PPh₃)₄ | 2-Chloroaniline | Dithiocarbamate | 2-Aminobenzothiazole | Not specified | Not specified | Excellent |

Chemo- and Regioselective Synthesis Considerations

Achieving high chemo- and regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like tert-butyl 2-(aminomethyl)benzoate. The primary challenge often lies in selectively transforming one functional group while leaving others intact.

A key chemoselective transformation in the synthesis of the target molecule is the selective reduction of a nitro group in the presence of an ester. As mentioned earlier, catalytic hydrogenation with Pd/C is highly effective for this purpose. prepchem.com Other reducing agents, such as iron powder in acetic acid, have also been employed for the reduction of nitroarenes, but may require more careful optimization to prevent hydrolysis of the tert-butyl ester. sciencemadness.org The choice of reducing agent and reaction conditions is therefore critical to ensure the desired chemoselectivity.

Regioselectivity becomes crucial when introducing substituents onto the benzene (B151609) ring. The synthesis of tert-butyl 2-(aminomethyl)benzoate specifically requires functionalization at the ortho position to the ester group. Metal-catalyzed C-H activation reactions, as discussed in the previous section, offer a powerful tool for achieving such regioselectivity. The carboxylate group (or a derivative) can act as a directing group, guiding the metal catalyst to the ortho C-H bond. For example, ruthenium-catalyzed ortho-arylation of benzoic acids proceeds with high regioselectivity. nih.gov Similarly, magnesium-catalyzed ortho-alkenylation of anilines demonstrates excellent regiocontrol. kaust.edu.sa

In a multi-step synthesis, the order of reactions is also a critical consideration for ensuring the desired regiochemistry. For instance, it is often more strategic to introduce the nitro group first and then perform the esterification, followed by the reduction of the nitro group. This sequence avoids potential side reactions that could occur if the aminomethyl group were present during the esterification step.

The table below outlines key considerations for achieving chemo- and regioselectivity in the synthesis of ortho-substituted aminobenzoates.

| Desired Selectivity | Synthetic Challenge | Methodological Approach | Key Factors |

| Chemoselectivity | Selective reduction of a nitro group in the presence of a tert-butyl ester. | Catalytic Hydrogenation | Choice of catalyst (e.g., Pd/C), solvent, and reaction conditions to avoid ester hydrolysis. |

| Regioselectivity | Introduction of a functional group at the ortho position to the ester. | Directed C-H Activation | Use of a directing group (e.g., carboxylate) and an appropriate metal catalyst (e.g., Ru, Rh). |

| Regioselectivity | Overall synthetic strategy. | Multi-step synthesis design | Strategic ordering of functional group transformations to minimize side reactions and ensure correct isomer formation. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical final step in developing a robust and economically viable synthesis of tert-butyl 2-(aminomethyl)benzoate. This process typically involves a systematic investigation of various reaction parameters to maximize the product yield and minimize the formation of by-products.

Key parameters that are often optimized include the choice of solvent, reaction temperature, catalyst loading, and reaction time. For instance, in the synthesis of a related compound, methyl 4-(aminomethyl)benzoate, the reaction time and temperature for the esterification of 4-(aminomethyl)benzoic acid were carefully controlled to achieve a high yield of 88-89%. google.com The work-up procedure, including the pH adjustment of the aqueous phase, was also optimized to ensure efficient product isolation. google.com

In the context of metal-catalyzed reactions, the nature of the ligand on the metal center can have a profound impact on both the activity and selectivity of the catalyst. For palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands can influence the outcome of the reaction. nih.gov Optimization of the catalyst system, including the metal precursor and the ligand, is therefore a crucial aspect.

The following table summarizes key reaction parameters and their potential impact on the synthesis of tert-butyl 2-(aminomethyl)benzoate, based on analogous reactions.

| Parameter | Effect on Reaction | Optimization Goal |

| Solvent | Can affect solubility of reactants, reaction rate, and selectivity. | Choose a solvent that provides good solubility for all components and promotes the desired reaction pathway. |

| Temperature | Influences reaction rate and can lead to side reactions at higher temperatures. | Identify the optimal temperature that provides a reasonable reaction rate without significant by-product formation. |

| Catalyst Loading | Affects reaction rate and cost. | Use the minimum amount of catalyst required to achieve a high conversion in a reasonable time. |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can lead to by-product formation. | Determine the time required for the reaction to reach completion. |

| Work-up Procedure | Crucial for isolating the pure product and maximizing the isolated yield. | Develop a robust and efficient work-up protocol, including extractions and purifications. |

Chemical Reactivity and Functional Group Transformations of Tert Butyl 2 Aminomethyl Benzoate

Reactions Involving the Amine Moiety

The primary aminomethyl group is a key site for nucleophilic reactions, readily participating in the formation of amides, carbamates, and ureas.

Acylation and Amide Bond Formation Reactions

The primary amine of tert-butyl 2-(aminomethyl)benzoate can be readily acylated to form the corresponding amide. This transformation is typically achieved by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. The base is required to neutralize the hydrochloric acid or carboxylic acid byproduct that is formed during the reaction.

Commonly used acylating agents include acetyl chloride and benzoyl chloride. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. The steric hindrance of the ortho-tert-butoxycarbonyl group does not significantly impede this reaction.

| Acylating Agent | Product |

| Acetyl chloride | Tert-butyl 2-(acetamidomethyl)benzoate |

| Benzoyl chloride | Tert-butyl 2-(benzamidomethyl)benzoate |

Furthermore, amide bonds can be formed by coupling the amine with a carboxylic acid using a variety of modern coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid to form a reactive intermediate that is then readily attacked by the amine. These methods are particularly useful for the synthesis of more complex amides where the corresponding acyl chloride may not be readily available.

Conversion to Carbamates and Ureas

The nucleophilic amine can react with chloroformates, such as benzyl (B1604629) chloroformate or ethyl chloroformate, to yield the corresponding carbamates. This reaction provides a method for installing a protecting group on the amine or for synthesizing compounds with potential biological activity. orgsyn.orgnih.gov The reaction is typically carried out in the presence of a base to neutralize the liberated HCl.

| Reagent | Product Class |

| Benzyl chloroformate | Benzyl carbamate (B1207046) derivative |

| Ethyl chloroformate | Ethyl carbamate derivative |

| Di-tert-butyl dicarbonate (B1257347) | Tert-butyl carbamate (Boc) derivative |

Similarly, the reaction of tert-butyl 2-(aminomethyl)benzoate with isocyanates affords urea (B33335) derivatives. nih.govresearchgate.net The nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea linkage. The reactivity of the isocyanate is dependent on the nature of the R group, with aryl isocyanates generally being more reactive than alkyl isocyanates.

| Isocyanate | Product |

| Phenyl isocyanate | Tert-butyl 2-(((phenylcarbamoyl)amino)methyl)benzoate |

| Methyl isocyanate | Tert-butyl 2-(((methylcarbamoyl)amino)methyl)benzoate |

Transformations of the Ester Functionality

The tert-butyl ester group is susceptible to cleavage under acidic conditions and can also be reduced to the corresponding primary alcohol.

Hydrolysis and Transesterification Reactions

The tert-butyl ester of tert-butyl 2-(aminomethyl)benzoate can be hydrolyzed to the corresponding carboxylic acid, 2-(aminomethyl)benzoic acid, under acidic conditions. frontiersin.org This reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene. This selective deprotection is a common strategy in organic synthesis, as the tert-butyl group can be removed without affecting other, more robust, ester groups.

Base-catalyzed hydrolysis is generally not effective for tert-butyl esters due to steric hindrance around the carbonyl group, which prevents the nucleophilic attack of the hydroxide (B78521) ion.

Transesterification, the conversion of one ester to another, can be achieved under either acidic or basic conditions. nih.govyoutube.comresearchgate.net For example, reacting tert-butyl 2-(aminomethyl)benzoate with methanol (B129727) in the presence of an acid catalyst will lead to the formation of methyl 2-(aminomethyl)benzoate. youtube.com

| Reaction | Conditions | Product |

| Hydrolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 2-(Aminomethyl)benzoic acid |

| Transesterification | Methanol, H+ catalyst | Methyl 2-(aminomethyl)benzoate |

Reductions to Corresponding Alcohols

The ester functionality can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgucalgary.calibretexts.org This reaction converts the tert-butoxycarbonyl group into a hydroxymethyl group, yielding (2-(aminomethyl)phenyl)methanol. The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of the tert-butoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. Softer reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | (2-(Aminomethyl)phenyl)methanol |

Aromatic Ring Functionalization and Derivatization

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration : Reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the aromatic ring, likely at the 5-position. youtube.comyoutube.comyoutube.com

Halogenation : Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivative, again with a preference for the 5-position. researchgate.netgoogle.comgoogle.com

Friedel-Crafts Acylation and Alkylation : These reactions, using an acyl chloride or alkyl halide in the presence of a Lewis acid like aluminum chloride, can introduce acyl or alkyl groups onto the ring. libretexts.orgnih.govrsc.orglibretexts.orgmasterorganicchemistry.com However, the presence of the basic amine functionality can interfere with the Lewis acid catalyst, often requiring protection of the amine group before carrying out the reaction. libretexts.org

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | Tert-butyl 2-(aminomethyl)-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Tert-butyl 5-bromo-2-(aminomethyl)benzoate |

| Acylation | RCOCl, AlCl₃ (with amine protection) | Tert-butyl 2-((protected-amino)methyl)-5-acylbenzoate |

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for arenes, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. vanderbilt.edu In tert-butyl 2-(aminomethyl)benzoate, the outcome of SEAr is determined by the interplay of two electronically distinct substituents: the aminomethyl group (-CH₂NH₂) and the tert-butoxycarbonyl group (-COOt-Bu).

The tert-butoxycarbonyl group, an ester, is a deactivating group. It withdraws electron density from the aromatic ring through its resonance and inductive effects, slowing the rate of electrophilic attack compared to benzene (B151609). libretexts.org As a deactivator, it directs incoming electrophiles to the meta position. vanderbilt.edu

Conversely, the aminomethyl group's influence is highly dependent on the reaction conditions. The nitrogen atom's lone pair of electrons can be donated to the ring, making it an activating group and an ortho, para-director. vanderbilt.edu However, under the strong acidic conditions often required for SEAr reactions like nitration or sulfonation, the primary amine will be protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺). This positively charged group becomes a powerful electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. ucalgary.ca

Given the ortho-positioning of the two substituents, the potential sites for substitution are positions 3, 4, 5, and 6.

Under Acidic Conditions: Both substituents are deactivating and meta-directing. The -COOt-Bu group directs to position 5. The -CH₂NH₃⁺ group directs to positions 3 and 5. The synergistic deactivation and directing effects would strongly favor substitution at position 5 , which is meta to both groups.

Under Non-Acidic/Neutral Conditions: For reactions that can proceed without strong acid, the activating -CH₂NH₂ group would dominate, directing substitution to its ortho (position 6) and para (position 4) positions. The deactivating -COOt-Bu group would still disfavor substitution at its ortho (position 3) and para (position 5) positions. Therefore, substitution would be expected to occur primarily at positions 4 and 6 .

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Tert-butyl 2-(aminomethyl)benzoate

| Position | Relation to -CH₂NH₂ | Relation to -COOt-Bu | Predicted Outcome (Acidic Conditions) | Predicted Outcome (Non-Acidic Conditions) |

| 3 | meta | ortho | Disfavored | Disfavored |

| 4 | para | meta | Disfavored | Favored |

| 5 | meta | para | Strongly Favored | Disfavored |

| 6 | ortho | meta | Disfavored | Favored |

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, with palladium catalysis being particularly prominent. mtroyal.cadocumentsdelivered.com For a molecule like tert-butyl 2-(aminomethyl)benzoate, these reactions typically require prior functionalization of the aromatic ring, most commonly with a halide (e.g., Br, I), to serve as the electrophilic coupling partner. The resulting halo-aromatic intermediate becomes a versatile building block for a variety of coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a C-C bond by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov A halogenated derivative of tert-butyl 2-(aminomethyl)benzoate could be coupled with a wide range of aryl, heteroaryl, vinyl, or alkyl boronic acids to generate complex biaryl and other substituted structures. researchgate.netrsc.org Research on related systems has shown that protecting the amine functionality, for instance as a Boc-carbamate, can lead to significant increases in reaction yields and shorter reaction times. researchgate.net However, methods for coupling unprotected ortho-haloanilines have also been successfully developed, demonstrating the feasibility of such transformations even with a free amine present under optimized conditions. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of Aryl Chlorides with a Primary Aminomethyl Equivalent nih.gov

| Aryl Chloride | Product | Yield (%) |

| 4-Chloroanisole | tert-Butyl ((4-methoxybenzyl)carbamoyl)carbamate | 78 |

| 4-Chlorobenzonitrile | tert-Butyl ((4-cyanobenzyl)carbamoyl)carbamate | 91 |

| Methyl 4-chlorobenzoate | tert-Butyl ((4-(methoxycarbonyl)benzyl)carbamoyl)carbamate | 89 |

| 4'-Chloroacetophenone | tert-Butyl ((4-acetylbenzyl)carbamoyl)carbamate | 93 |

| 2-Chloronaphthalene | tert-Butyl ((naphthalen-2-ylmethyl)carbamoyl)carbamate | 85 |

| 3-Chloropyridine | tert-Butyl ((pyridin-3-ylmethyl)carbamoyl)carbamate | 75 |

| Reaction Conditions: Potassium Boc-protected aminomethyltrifluoroborate, aryl chloride, Pd(OAc)₂, RuPhos, K₃PO₄, Toluene/H₂O, 100 °C. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgnih.gov A halogenated tert-butyl 2-(aminomethyl)benzoate could serve as the aryl halide component, reacting with various primary or secondary amines. This would introduce a second amino group onto the aromatic ring, leading to substituted benzene-1,2-diamine derivatives after potential deprotection. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orglibretexts.org

Table 3: General Examples of Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Product |

| Bromobenzene | Aniline (B41778) | Pd₂(dba)₃ / BINAP | N,N-Diphenylamine |

| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / BrettPhos | 4-(p-tolyl)morpholine |

| 1-Bromo-3-methoxybenzene | Benzylamine | Pd(OAc)₂ / XPhos | N-benzyl-3-methoxyaniline |

| 2-Bromopyridine | Hexylamine | Pd₂(dba)₃ / P(t-Bu)₃ | N-hexylpyridin-2-amine |

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org A halogenated tert-butyl 2-(aminomethyl)benzoate could react with alkenes like styrene (B11656) or acrylates to yield substituted stilbenes or cinnamates, respectively. These products are valuable intermediates in materials science and medicinal chemistry. The reaction's efficiency and substrate scope have been greatly expanded through the development of advanced catalyst systems. mit.edunih.gov

Table 4: General Examples of the Heck Reaction

| Aryl Halide | Alkene | Catalyst/Base | Product |

| Iodobenzene | Styrene | Pd(OAc)₂ / Et₃N | Stilbene |

| 4-Bromoacetophenone | Ethyl acrylate | PdCl₂(PPh₃)₂ / K₂CO₃ | Ethyl 4-acetylcinnamate |

| 1-Chloronaphthalene | 1-Octene | Pd/P(t-Bu)₃ / Cs₂CO₃ | 1-(1-Octenyl)naphthalene |

| 3-Bromopyridine | Cyclohexene | Pd(OAc)₂ / Ag₂CO₃ | 3-(Cyclohex-1-en-1-yl)pyridine |

Sonogashira Coupling

The Sonogashira coupling reaction is a highly effective method for forming a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction, typically co-catalyzed by palladium and copper complexes, would allow a halogenated tert-butyl 2-(aminomethyl)benzoate to be converted into an arylalkyne. nih.gov These products are versatile building blocks for synthesizing more complex molecules and heterocycles. Copper-free protocols have also been developed to circumvent issues associated with the copper co-catalyst. beilstein-journals.org

Table 5: General Examples of the Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Product |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Diphenylacetylene |

| 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | 4-((Trimethylsilyl)ethynyl)benzonitrile |

| 1-Bromo-3-fluorobenzene | 1-Hexyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / Cs₂CO₃ | 1-(Hex-1-yn-1-yl)-3-fluorobenzene |

| 2-Iodothiophene | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / PPh₃ / CuI / Piperidine | 4-(Thiophen-2-yl)-2-methyl-3-butyn-2-ol |

Applications of Tert Butyl 2 Aminomethyl Benzoate As a Key Intermediate in Complex Organic Syntheses

Role in the Construction of Nitrogen-Containing Heterocyclic Scaffolds

The strategic placement of a reactive amine and a protected carboxylic acid in tert-butyl 2-(aminomethyl)benzoate makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic scaffolds. These scaffolds are of immense importance in medicinal chemistry and materials science.

One of the prominent applications of this compound is in the synthesis of isoindolinones . The intramolecular cyclization of tert-butyl 2-(aminomethyl)benzoate derivatives can be achieved through various synthetic strategies. For instance, after N-acylation of the primary amine, the tert-butyl ester can be cleaved, and subsequent intramolecular amidation can lead to the formation of the isoindolinone ring system. organic-chemistry.orgnih.govaub.edu.lb

Furthermore, tert-butyl 2-(aminomethyl)benzoate serves as a valuable precursor for the synthesis of 1,4-benzodiazepines , a class of compounds with a wide range of pharmacological activities. nih.govresearchgate.netnih.gov The synthesis can be approached by reacting the amino group with a suitable partner, followed by modifications of the ester functionality and subsequent cyclization to form the seven-membered diazepine (B8756704) ring. The tert-butyl group offers the advantage of being removable under specific acidic conditions, allowing for controlled reaction sequences.

The Ugi four-component reaction (U-4CR) is another powerful tool where tert-butyl 2-(aminomethyl)benzoate can be employed to generate diverse heterocyclic systems. nih.govbeilstein-journals.orgnih.gov By utilizing the amine functionality as one of the components in the Ugi reaction, a complex adduct is formed, which can then undergo post-condensation modifications, such as intramolecular cyclizations, to yield a variety of heterocyclic scaffolds.

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has emerged as a pivotal technology for the rapid generation of large collections of compounds, known as chemical libraries, for high-throughput screening in drug discovery. nih.govresearchgate.net The structural attributes of tert-butyl 2-(aminomethyl)benzoate make it a highly suitable scaffold for the construction of such libraries.

The presence of two distinct functional groups, the primary amine and the tert-butyl ester, allows for the sequential or parallel introduction of diversity. The amino group can be readily acylated, alkylated, or used in various coupling reactions to introduce a wide range of substituents. Subsequently, the tert-butyl ester can be cleaved to reveal a carboxylic acid, which can then be subjected to another set of diversification reactions, such as amide bond formation. This orthogonal reactivity is a key feature for its use in combinatorial synthesis.

For example, a library of 1,4-benzodiazepine (B1214927) derivatives has been successfully synthesized using a combinatorial approach starting from aminobenzophenones, which are structurally related to tert-butyl 2-(aminomethyl)benzoate. nih.govresearchgate.netnih.gov This demonstrates the feasibility of using such building blocks to generate a multitude of structurally diverse molecules for biological screening.

Precursor in Peptide and Peptoid Chemistry

The development of novel peptides and peptidomimetics with enhanced biological activity and stability is a major focus in medicinal chemistry. Tert-butyl 2-(aminomethyl)benzoate can serve as a unique building block in this area, offering a way to introduce conformational constraints and novel structural motifs into peptide backbones. nih.govnih.gov

The tert-butyl ester group is a commonly used protecting group in solid-phase peptide synthesis (SPPS) due to its stability to the basic conditions used for Fmoc deprotection and its facile removal with acid. nih.gov Tert-butyl 2-(aminomethyl)benzoate can be incorporated into a peptide sequence, where the aminomethylphenyl moiety acts as a surrogate for a natural amino acid.

This building block can be particularly useful in the design of β-turn mimetics . The rigid aromatic ring and the defined spatial orientation of the amine and carboxylate groups can help to induce a turn-like conformation in a peptide chain. Such constrained peptides often exhibit improved receptor binding affinity and enzymatic stability.

Furthermore, the use of this compound can lead to the formation of peptoids or other peptide-like structures with modified backbones. By derivatizing the amino group and then incorporating the molecule into a growing chain, novel peptidomimetic structures with potentially unique pharmacological properties can be accessed.

Contributions to Complex Molecular Architecture and Scaffold Development

Beyond its role in the synthesis of specific heterocyclic systems and libraries, tert-butyl 2-(aminomethyl)benzoate is a valuable contributor to the development of novel and complex molecular architectures and scaffolds. nih.govnih.gov The concept of "scaffold hopping," where a known active scaffold is replaced with a novel one to improve properties or find new intellectual property, often relies on versatile building blocks like this. nih.gov

The rigid benzenoid core of tert-butyl 2-(aminomethyl)benzoate provides a defined three-dimensional starting point for the elaboration of more complex structures. For example, it can be envisioned as a key component in the synthesis of macrocycles . nih.gov By attaching long chains to both the amino and carboxyl functionalities, subsequent ring-closing reactions can lead to the formation of large, cyclic structures with potential applications in areas such as host-guest chemistry and drug delivery.

Moreover, the scaffold can be utilized in the development of inhibitors for various biological targets, such as kinases . nih.govnih.gov By appropriately functionalizing the aromatic ring and the amino and carboxyl groups, molecules can be designed to fit into the active sites of enzymes, leading to the discovery of new therapeutic agents. The development of novel benzopyrimidodiazepinone TNK2 inhibitors, for instance, has been achieved through scaffold morphing from a known inhibitor. nih.gov

The synthesis of complex natural product analogs, such as certain isoquinoline alkaloids , can also benefit from the use of building blocks like tert-butyl 2-(aminomethyl)benzoate. nih.govresearchgate.netresearchgate.netscripps.edu The aminomethylphenyl moiety can serve as a key fragment in the retrosynthetic analysis of these complex targets.

Below is a table summarizing the key applications and the resulting molecular structures derived from tert-butyl 2-(aminomethyl)benzoate.

| Application Area | Resulting Molecular Structures/Concepts | Key Features of Tert-butyl 2-(aminomethyl)benzoate Utilized |

| Nitrogen-Containing Heterocycles | Isoindolinones, 1,4-Benzodiazepines, Ugi Reaction Products | Bifunctionality (amine and protected carboxyl), Orthogonal reactivity |

| Combinatorial Chemistry | Diverse compound libraries | Two points of diversification, Suitability for solid-phase synthesis |

| Peptide and Peptoid Chemistry | β-Turn mimetics, Constrained peptides, Peptoids | Rigid scaffold, Defined stereochemistry (upon derivatization) |

| Complex Molecular Architecture | Macrocycles, Kinase inhibitor scaffolds, Natural product analogs | Rigid core, Versatility for further functionalization |

Structural Modifications and Analogues of Tert Butyl 2 Aminomethyl Benzoate

Synthesis of Positional Isomers and Alkyl Ester Analogues

The synthesis of positional isomers, namely tert-butyl 3-(aminomethyl)benzoate and tert-butyl 4-(aminomethyl)benzoate, provides access to molecules with different spatial arrangements of the aminomethyl and tert-butoxycarbonyl groups on the benzene (B151609) ring.

Tert-butyl 3-(aminomethyl)benzoate has been synthesized and is available from various chemical suppliers. uni.lu Its structure is characterized by the aminomethyl group at the meta-position relative to the ester.

Tert-butyl 4-(aminomethyl)benzoate is another key positional isomer. One synthetic route involves the catalytic hydrogenation of methyl 4-cyanobenzoate. google.com An alternative synthesis starts from 4-(aminomethyl)benzoic acid, which is esterified in the presence of hydrochloric acid. google.com A process has been developed to produce methyl 4-(aminomethyl)benzoate from 4-(aminomethyl)benzoic acid without the intermediate isolation of the hydrochloride salt, achieving yields of 88-89%. google.com The synthesis of tert-butyl 4-(aminoxymethyl)benzoate has also been reported, starting from tert-butyl 4-bromomethylbenzoate. prepchem.com

The synthesis of various alkyl ester analogues of 2-(aminomethyl)benzoate has also been explored, providing alternatives to the tert-butyl ester with potentially different properties.

Methyl 2-(aminomethyl)benzoate hydrochloride is a commercially available analogue. sigmaaldrich.com

Ethyl 2-(aminomethyl)benzoate is another reported analogue. nih.gov

The synthesis of methyl 3-aminobenzoate can be achieved by reacting 2-aminobenzoic acid with thionyl chloride in methanol (B129727). chemicalbook.com

Ethyl 4-amino-3-methylbenzoate has been synthesized from ethyl 4-amino-3-(methylthiomethyl)benzoate using Raney nickel. orgsyn.org

The preparation of ethyl p-aminobenzoate can be accomplished through the catalytic reduction of ethyl p-nitrobenzoate. orgsyn.org

A general method for synthesizing 2-aminobenzoates involves the oxidative ring-opening of 3-aminoindazoles. rsc.org

Below is an interactive data table summarizing these positional isomers and alkyl ester analogues.

| Compound Name | Molecular Formula | Position of Aminomethyl Group | Ester Group |

| Tert-butyl 3-(aminomethyl)benzoate | C12H17NO2 | 3 | Tert-butyl |

| Tert-butyl 4-(aminomethyl)benzoate | C12H17NO2 | 4 | Tert-butyl |

| Methyl 2-(aminomethyl)benzoate hydrochloride | C9H12ClNO2 | 2 | Methyl |

| Ethyl 2-(aminomethyl)benzoate | C10H13NO2 | 2 | Ethyl |

| Methyl 3-aminobenzoate | C8H9NO2 | 3 | Methyl |

| Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | 4 | Ethyl |

| Ethyl p-aminobenzoate | C9H11NO2 | 4 | Ethyl |

Introduction of Additional Functionalities on the Aromatic Ring

Introducing additional functional groups to the aromatic ring of tert-butyl 2-(aminomethyl)benzoate can significantly alter its chemical properties and potential applications. This can be achieved through various aromatic substitution reactions. For instance, the aromatic ring cleavage of 2-amino-4-tert-butylphenol (B71990) has been studied as a functional model for certain enzymes, demonstrating how substituents on the ring can influence its reactivity. nih.gov

While specific examples of functionalizing the aromatic ring of tert-butyl 2-(aminomethyl)benzoate are not extensively detailed in the provided search results, general principles of electrophilic aromatic substitution can be applied. The existing aminomethyl and ester groups will direct incoming electrophiles to specific positions on the ring. The amino group, once appropriately protected, and the ester group will influence the regioselectivity of these reactions.

Replacement of the Tert-butyl Ester with Alternative Protecting Groups or Esters

The tert-butyl ester in tert-butyl 2-(aminomethyl)benzoate serves as a protecting group for the carboxylic acid functionality. libretexts.org In multi-step syntheses, it is often necessary to use alternative protecting groups with different deprotection conditions to achieve selective transformations. libretexts.orgorganic-chemistry.org

Common protecting groups for carboxylic acids include:

Methyl esters: Removed by acid or base hydrolysis. libretexts.org

Benzyl (B1604629) esters: Removed by hydrogenolysis. libretexts.org

Silyl esters: Removed by acid, base, or fluoride (B91410) ions. libretexts.org

Orthoesters: Removed by mild aqueous acid. libretexts.org

Oxazolines: Removed by strong hot acid. libretexts.org

The amino group of the aminomethyl fragment also typically requires protection during many synthetic transformations. libretexts.org Carbamates are a widely used class of protecting groups for amines due to their ease of installation and removal under specific conditions. masterorganicchemistry.com Common amine protecting groups include:

Tert-butoxycarbonyl (Boc): This is a very common protecting group, often introduced using di-tert-butyl dicarbonate (B1257347). google.com It is readily removed with strong acids like trifluoroacetic acid. masterorganicchemistry.com

Carbobenzyloxy (Cbz or Z): This group is introduced using benzyl chloroformate and is typically removed by catalytic hydrogenation. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is base-labile and is removed using a secondary amine like piperidine. masterorganicchemistry.com

Acetyl (Ac) and Benzoyl (Bz): These are removed by base-catalyzed hydrolysis. wikipedia.org

Tosyl (Ts): This group is removed by strong acid or strong reducing agents. wikipedia.org

The use of "orthogonal" protecting groups, which can be removed under different conditions, is a key strategy in complex organic synthesis. organic-chemistry.orgwikipedia.org This allows for the selective deprotection of one functional group while others remain protected.

Future Research Directions and Emerging Synthetic Utilities of Tert Butyl 2 Aminomethyl Benzoate

Development of More Efficient and Sustainable Synthetic Routes

The imperative for green chemistry is driving a shift away from traditional synthetic methods towards more sustainable and efficient alternatives. Future research on the synthesis of tert-butyl 2-(aminomethyl)benzoate is poised to embrace technologies like flow chemistry and biocatalysis to minimize environmental impact and improve process safety and efficiency.

Flow Chemistry: Continuous flow synthesis offers significant advantages over conventional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and potential for automation and process intensification. polimi.itresearchgate.net The application of flow microreactors could lead to a more sustainable synthesis of tert-butyl esters and related compounds. polimi.it For instance, hazardous steps such as nitration or diazotization, which might be part of a synthetic route to aminobenzoates, can be performed with greater control and safety in a flow regime. researchgate.net Future research could focus on designing a fully continuous, multi-step synthesis of tert-butyl 2-(aminomethyl)benzoate, potentially starting from readily available precursors and utilizing in-line purification techniques to deliver the final product with high purity and yield.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal catalysts for sustainable synthesis. beilstein-journals.org Research into biocatalytic routes could explore the use of enzymes for key transformations. For example, lipases or proteases could be employed for the regioselective esterification of 2-aminomethylbenzoic acid, or for the selective hydrolysis of a corresponding diester. frontiersin.org A particularly innovative approach could couple chemical steps with biocatalytic processes; for example, a chemical reaction could be followed by an enzymatic step to resolve a racemic mixture or to selectively modify a functional group, all potentially integrated into a continuous flow process. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches for Tert-butyl Aminobenzoate Derivatives

| Feature | Conventional Batch Synthesis | Future Sustainable Synthesis (Flow/Bio-catalyzed) |

| Reaction Conditions | Often requires high temperatures, pressures, and harsh reagents. | Mild conditions (room temperature, atmospheric pressure), aqueous media. beilstein-journals.org |

| Efficiency & Yield | Can suffer from lower yields due to side reactions and purification losses. | Potentially higher yields due to precise control over reaction parameters. polimi.it |

| Safety | Handling of hazardous reagents and intermediates poses significant risks. | Enhanced safety through the use of microreactors and in-situ generation of reactive species. researchgate.netresearchgate.net |

| Sustainability | Generates significant solvent and reagent waste (low E-Factor). | Reduced waste, use of renewable biocatalysts, and potential for solvent recycling. beilstein-journals.org |

| Scalability | Scaling up can be challenging and non-linear. | Modular and straightforward scalability by running parallel reactors or extending operation time. polimi.it |

Exploration of Novel Reactivity Patterns

The unique arrangement of functional groups in tert-butyl 2-(aminomethyl)benzoate provides opportunities for novel chemical transformations that remain largely unexplored. Future research should aim to unlock this latent reactivity.

Directed C-H Activation: The presence of both a primary amine and an ester group, capable of acting as directing groups, makes tert-butyl 2-(aminomethyl)benzoate an excellent candidate for transition-metal-catalyzed C-H activation and functionalization. rsc.org This strategy allows for the direct introduction of new substituents onto the aromatic ring at positions that are difficult to access through classical electrophilic substitution. Research could explore palladium, rhodium, or ruthenium-catalyzed reactions to introduce aryl, alkyl, or other functional groups, paving the way for the rapid synthesis of complex, polysubstituted aniline (B41778) derivatives. rsc.orgnih.gov

Multicomponent Reactions (MCRs): The primary amine functionality is a powerful handle for engaging in multicomponent reactions, which allow for the construction of complex molecules from three or more starting materials in a single step. This atom-economical approach is highly valuable for building libraries of diverse compounds. Future studies could investigate the use of tert-butyl 2-(aminomethyl)benzoate in reactions like the Ugi or Passerini reactions, or in novel transition-metal-catalyzed MCRs to generate structurally diverse products. nih.govrsc.org The resulting products, containing both peptide-like and aromatic scaffolds, would be of significant interest in medicinal chemistry.

Table 2: Potential Novel Reactivity of Tert-butyl 2-(aminomethyl)benzoate

| Reactivity Pattern | Reagents/Catalysts | Potential Products | Significance |

| Ortho C-H Arylation | Aryl Halides, Pd/Ru/Rh Catalysts | 2-(Aminomethyl)-6-arylbenzoate derivatives | Rapid access to complex biaryl structures. rsc.orgnih.gov |

| Ugi-type MCR | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino amide structures | High-throughput synthesis of diverse compound libraries. |

| Heterocycle Formation via C-H Activation | Alkynes, Pd/Cu Catalysts | Substituted isoindolinones or quinazolinones | Direct construction of valuable heterocyclic cores. |

| Photoredox Catalysis | Photocatalyst, Light Source | Functionalized derivatives via radical intermediates | Access to unique reaction pathways under mild conditions. |

Expansion of Applications in Chemical Methodologies

The true value of a building block is measured by its utility in constructing a wide array of functional molecules. Tert-butyl 2-(aminomethyl)benzoate is well-positioned to become a key player in the synthesis of pharmaceuticals and other advanced materials.

Synthesis of Heterocyclic Scaffolds: The ortho-relationship of the amine and ester functionalities makes this compound an ideal precursor for a variety of fused heterocyclic systems. Upon deprotection of the ester, the resulting amino acid can undergo intramolecular cyclization or condensation reactions with other reagents to form valuable heterocyclic cores such as benzodiazepines, quinazolinones, and isoindolinones. Its use as a key intermediate for complex molecules, such as PROTACs, highlights its value in modern medicinal chemistry. drpress.org The development of new synthetic routes starting from tert-butyl 2-(aminomethyl)benzoate could provide streamlined access to these important pharmacophores.

Intermediate for Active Pharmaceutical Ingredients (APIs): Many modern pharmaceuticals incorporate substituted anthranilic acid derivatives. Related tert-butyl protected amines serve as direct precursors to important drugs, including the anticoagulant Edoxaban. google.com Likewise, other substituted aminobenzoate derivatives are key intermediates for anti-inflammatory agents and oncology drugs like Omisertinib. nih.govatlantis-press.comresearchgate.net Future research will likely establish tert-butyl 2-(aminomethyl)benzoate as a critical starting material for new generations of therapeutic agents, leveraging its dual functionality for the assembly of complex molecular architectures.

Peptidomimetic and Foldamer Design: As a non-natural amino acid analogue, this compound can be incorporated into peptide chains to create peptidomimetics with constrained conformations. The aromatic backbone can induce specific folding patterns, making it a valuable building block for the design of foldamers—oligomers that adopt stable, well-defined secondary structures. These structures are of interest for mimicking biological molecules and developing novel therapeutic modalities.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(aminomethyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves coupling 2-(aminomethyl)benzoic acid with tert-butyl-protecting agents like Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine). For example, tert-butyl carbamate derivatives are synthesized via nucleophilic substitution or condensation reactions in solvents like dichloromethane or THF . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 acid-to-Boc reagent) and inert atmospheres to prevent hydrolysis. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl 2-(aminomethyl)benzoate?

- Methodological Answer :

- NMR : H NMR confirms the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ 7.2–8.0 ppm). C NMR identifies the carbonyl (C=O, ~165 ppm) and quaternary carbons in the tert-butyl group .

- IR : Stretching vibrations for ester C=O (~1720 cm) and N–H (~3300 cm) validate the structure .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How can researchers ensure the purity of tert-butyl 2-(aminomethyl)benzoate for biological assays?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) removes unreacted starting materials. Purity ≥95% is validated by HPLC (C18 column, UV detection at 254 nm) or GC-MS. Residual solvents (e.g., DCM) are quantified using headspace GC .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., ester hydrolysis or aminomethyl group oxidation) during synthesis?

- Methodological Answer :

- Hydrolysis Prevention : Use anhydrous solvents (e.g., THF, DMF) and inert gas (N/Ar) to exclude moisture. Add molecular sieves to scavenge water .

- Oxidation Control : Conduct reactions at lower temperatures (0–5°C) and add antioxidants like BHT (butylated hydroxytoluene) .

- Regioselectivity : Protect the aminomethyl group with Fmoc or acetyl temporarily to direct coupling to the benzoate .

Q. How do structural modifications (e.g., tert-butyl vs. ethyl esters) impact the compound’s stability and bioactivity?

- Methodological Answer : Comparative studies show tert-butyl esters enhance hydrolytic stability in physiological pH (7.4) due to steric hindrance, whereas ethyl esters degrade faster . In antimicrobial assays, tert-butyl derivatives exhibit prolonged activity (IC ~15 µM vs. 25 µM for ethyl analogs), likely due to improved membrane permeability .

Q. What analytical approaches resolve contradictory data in biological activity studies (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Answer :

- Dose-Response Analysis : Use MTT assays across a concentration range (1–100 µM) to distinguish cytotoxic thresholds from therapeutic windows .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects (e.g., apoptosis pathways) .

- Solubility Correction : Account for DMSO vehicle effects by normalizing data to solvent controls .

Q. How can computational modeling predict tert-butyl 2-(aminomethyl)benzoate’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like acetylcholinesterase. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.